2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid
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Overview
Description
2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a fluorobenzene sulfonamide group attached to a phenylacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
It is believed to interact with its target, the macrophage metalloelastase, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include advanced techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorobenzenesulfonamido)acetic acid
- 2-(4-fluorobenzenesulfonamido)benzoic acid
- 2-(4-fluorobenzenesulfonamido)-3-hydroxybutanoic acid
Uniqueness
2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is unique due to the presence of both a fluorobenzene sulfonamide group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
CAS No. |
250714-71-7 |
---|---|
Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
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